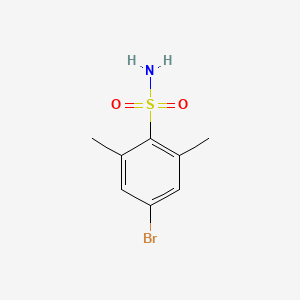

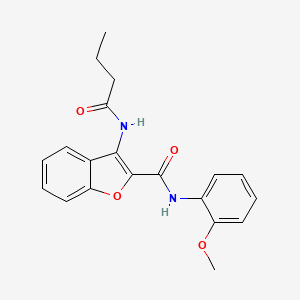

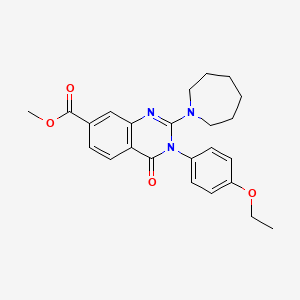

![molecular formula C9H11N5 B2553189 4-[2-(1H-tetrazol-5-yl)ethyl]aniline CAS No. 1159696-59-9](/img/structure/B2553189.png)

4-[2-(1H-tetrazol-5-yl)ethyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2-(1H-tetrazol-5-yl)ethyl]aniline” is a compound that belongs to the class of organic compounds known as tetrazoles . It has an empirical formula of C7H7N5 and a molecular weight of 161.16 . Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties .

Molecular Structure Analysis

Tetrazole is a planar structure that favors the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Applications De Recherche Scientifique

Anticancer Agents

Tetrazole derivatives, including “4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Molecular Docking

Molecular docking is an invaluable tool in the field of molecular biology, computational structural biology, computer-aided drug designing, and pharmacogenomics . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Heterocycles of tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .

Heat Behavior and Non-Isothermal Decomposition Kinetics

Tetrazole derivatives are also studied for their heat behavior and non-isothermal decomposition kinetics . These studies are crucial for understanding the stability of these compounds under different conditions, which is important for their storage and handling .

Biological Activity

Tetrazole derivatives have shown significant biological activity . For example, some derivatives have shown better anti-Escherichia coli activity than existing drugs Norfloxacin and Chloromycin .

Synthesis of Novel Derivatives

Tetrazole derivatives, including “4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline”, are used in the synthesis of novel derivatives . These novel derivatives have potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science .

Eco-Friendly Synthesis Approaches

The synthesis of tetrazole derivatives can be approached in eco-friendly ways . These methods include the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Propriétés

IUPAC Name |

4-[2-(2H-tetrazol-5-yl)ethyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOSUZPCYSKYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=NNN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

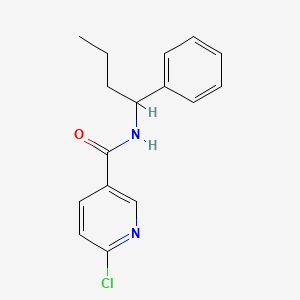

![(1R,6S)-rel-3-Boc-6-methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2553108.png)

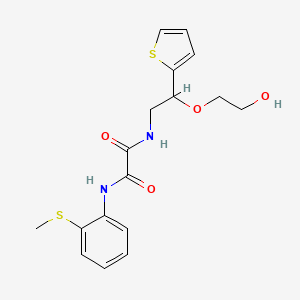

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![methyl 4-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2553114.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

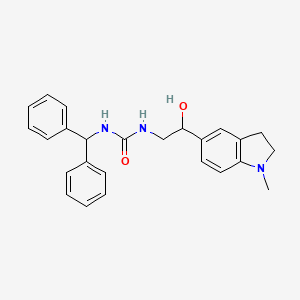

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)